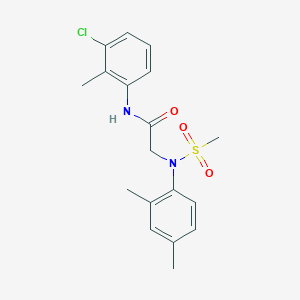
2-methoxyphenyl 2-(3,4-dimethylphenyl)-4-quinolinecarboxylate
Descripción general
Descripción
2-methoxyphenyl 2-(3,4-dimethylphenyl)-4-quinolinecarboxylate is a chemical compound that belongs to the family of quinolinecarboxylates. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-methoxyphenyl 2-(3,4-dimethylphenyl)-4-quinolinecarboxylate involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. It targets the PI3K/Akt/mTOR pathway, which is upregulated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and physiological effects:
2-methoxyphenyl 2-(3,4-dimethylphenyl)-4-quinolinecarboxylate has been shown to exhibit low toxicity and good bioavailability. It is metabolized in the liver and excreted through the kidneys. It has been found to have a good pharmacokinetic profile and can be administered orally or intravenously.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methoxyphenyl 2-(3,4-dimethylphenyl)-4-quinolinecarboxylate in lab experiments include its potent anti-cancer activity, low toxicity, and good bioavailability. However, its limitations include its high cost of synthesis and the need for further studies to determine its long-term safety and efficacy.
Direcciones Futuras
For the research on 2-methoxyphenyl 2-(3,4-dimethylphenyl)-4-quinolinecarboxylate include the development of more efficient synthesis methods, the exploration of its potential applications in other fields such as material science, and the investigation of its mechanism of action in different diseases. Further studies are also needed to determine its long-term safety and efficacy in humans.
Aplicaciones Científicas De Investigación
2-methoxyphenyl 2-(3,4-dimethylphenyl)-4-quinolinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various diseases such as arthritis, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(2-methoxyphenyl) 2-(3,4-dimethylphenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-16-12-13-18(14-17(16)2)22-15-20(19-8-4-5-9-21(19)26-22)25(27)29-24-11-7-6-10-23(24)28-3/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDMYUNSVFEPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyphenyl 2-(3,4-dimethylphenyl)-4-quinolinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678061.png)
![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3678063.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3678069.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide](/img/structure/B3678080.png)
![N-(3-chloro-2-methylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3678084.png)


![4-ethoxy-N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3678114.png)


![N-[(2-naphthylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3678143.png)
![2-nitro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678147.png)
